3-(1-(2-(3-Methoxyphenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
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Description
Mechanism of Action
Target of Action
The compound “3-(1-(2-(3-Methoxyphenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione” is a derivative of azetidin-2-one . Azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity . They have been used as tubulin-targeting antimitotic agents and selective estrogen-receptor modulators (SERMs) . Therefore, the primary targets of this compound could be tubulin proteins and estrogen receptors.
Mode of Action
The mode of action of this compound is likely to involve interaction with its targets, leading to changes in cellular function. As a tubulin-targeting agent, it may interfere with microtubule dynamics, disrupting cell division and leading to cell death . As a SERM, it may bind to estrogen receptors, modulating their activity and influencing gene expression .
Biochemical Pathways
The compound’s interaction with tubulin proteins affects the microtubule dynamics, a crucial component of the cell’s cytoskeleton. Disruption of these dynamics can lead to cell cycle arrest and apoptosis . Its interaction with estrogen receptors can influence various biochemical pathways, including those involved in cell growth and differentiation .
Pharmacokinetics
The properties of similar azetidin-2-one derivatives suggest that it might be well-absorbed and distributed throughout the body .
Result of Action
The result of the compound’s action would be the modulation of cell growth and differentiation through its interaction with estrogen receptors, and potential cell death through its interaction with tubulin proteins . This could lead to a decrease in the proliferation of certain types of cells, such as cancer cells .
Action Environment
The action of this compound could be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or ions, could potentially interact with the compound and alter its activity .
Properties
IUPAC Name |
3-[1-[2-(3-methoxyphenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-22-12-4-2-3-10(5-12)6-13(19)17-8-11(9-17)18-14(20)7-16-15(18)21/h2-5,11H,6-9H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMFQWMBMFIHDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CC(C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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